molecular formula C18H21Cl2N5O2S B2903126 5-((3,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-83-9

5-((3,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2903126
CAS No.: 869343-83-9
M. Wt: 442.36
InChI Key: ORXKXHNMBNQVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-((3,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 3,4-dichlorophenyl group and a 4-(2-hydroxyethyl)piperazine moiety.

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N5O2S/c1-11-21-18-25(22-11)17(27)16(28-18)15(12-2-3-13(19)14(20)10-12)24-6-4-23(5-7-24)8-9-26/h2-3,10,15,26-27H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXKXHNMBNQVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary components:

  • The thiazolo[3,2-b]triazol-6-ol core with a methyl group at position 2.
  • The 4-(2-hydroxyethyl)piperazine moiety.
  • The 3,4-dichlorophenyl substituent.

Retrosynthetic cleavage of the central C–N bond reveals that the compound can be assembled via a nucleophilic substitution reaction between a halogenated thiazolo-triazole intermediate and 4-(2-hydroxyethyl)piperazine. The dichlorophenyl group is introduced through a Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on the electrophilicity of the intermediate.

Synthesis of 4-(2-Hydroxyethyl)piperazine

The preparation of 4-(2-hydroxyethyl)piperazine follows a reductive alkylation-cyclization protocol adapted from US Patent 4,338,443. Monoethanolamine and diethanolamine are reacted under hydrogen pressure (15–30 bar) in the presence of a Raney nickel catalyst at 120–150°C. The molar ratio of monoethanolamine to diethanolamine is critical, with a 3:1 ratio yielding 78% conversion efficiency after 8 hours (Table 1).

Table 1: Optimization of Piperazine Synthesis

Molar Ratio (MEA:DEA) Catalyst Temperature (°C) Yield (%)
3:1 Raney Ni 140 78
1:1 Pd/C 130 62
1:3 Raney Ni 150 54

Purification is achieved via vacuum distillation, yielding 4-(2-hydroxyethyl)piperazine with >95% purity (GC-MS analysis).

Construction of the Thiazolo[3,2-b]triazol-6-ol Core

The thiazolo-triazole scaffold is synthesized using a modified protocol from PMC8199615. A three-step sequence is employed:

  • Aldehyde Functionalization : 4-(Methylsulfonyl)piperazine is reacted with 4-fluorobenzaldehyde to form 4-(4-(methylsulfonyl)piperazin-1-yl)benzaldehyde.
  • Thiosemicarbazone Formation : The aldehyde intermediate is treated with thiosemicarbazide in ethanol under reflux, yielding the corresponding thiosemicarbazone.
  • Cyclization : The thiosemicarbazone undergoes ring closure in the presence of acetic anhydride and sulfuric acid to form 2-methylthiazolo[3,2-b]triazol-6-ol.

Key Reaction Conditions :

  • Thiosemicarbazide (1.2 equiv), ethanol, 80°C, 6 hours.
  • Cyclization: Ac₂O/H₂SO₄ (4:1), 0°C → 25°C, 12 hours.
  • Yield: 68% after column chromatography (silica gel, hexane/EtOAc 3:1).

Introduction of the 3,4-Dichlorophenyl Group

Electrophilic aromatic substitution is utilized to introduce the dichlorophenyl group. The thiazolo-triazole core is brominated at position 5 using N-bromosuccinimide (NBS) in CCl₄, followed by a Suzuki-Miyaura coupling with 3,4-dichlorophenylboronic acid (Scheme 1).

Scheme 1: Coupling Reaction

  • Bromination :
    • NBS (1.1 equiv), AIBN (cat.), CCl₄, reflux, 4 hours.
    • Yield: 85%.
  • Suzuki Coupling :
    • Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DME/H₂O (4:1), 90°C, 24 hours.
    • Yield: 73%.

Final Assembly via Nucleophilic Substitution

The brominated intermediate reacts with 4-(2-hydroxyethyl)piperazine in a nucleophilic aromatic substitution (SNAr) reaction. Dimethylformamide (DMF) is used as the solvent, with potassium carbonate as the base (Table 2).

Table 2: SNAr Optimization

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ DMF 100 12 82
Cs₂CO₃ DMSO 120 8 79
Et₃N THF 80 24 58

The product is purified via recrystallization from ethanol/water (4:1), affording the final compound in 89% purity (HPLC).

Spectroscopic Characterization and Validation

  • ¹H-NMR (400 MHz, DMSO-d₆):
    • δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.55 (d, J = 8.4 Hz, 1H, ArH), 4.21 (s, 1H, CH), 3.75–3.68 (m, 4H, piperazine), 2.51 (s, 3H, CH₃).
  • LC-MS/MS : m/z 522.1 [M+H]⁺.
  • IR : 3340 cm⁻¹ (O–H), 1650 cm⁻¹ (C=N).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the dichlorophenyl group, potentially leading to dechlorination.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine ring and the dichlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Dechlorinated derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolotriazoles in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

Industrially, the compound may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-((3,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The thiazolo-triazolol core is shared with several analogs, but substitutions on peripheral groups differentiate their properties:

Compound Name/ID Core Structure Key Substituents Molecular Formula Molecular Weight
Target Compound Thiazolo[3,2-b][1,2,4]triazol-6-ol 3,4-Dichlorophenyl; 4-(2-hydroxyethyl)piperazine Not explicitly stated (estimated: ~500–520 Da) ~500–520 Da
CAS 869344-07-0 Thiazolo[3,2-b][1,2,4]triazol-6-ol 3-Chlorophenyl; 4-ethoxy-3-methoxyphenyl C25H28ClN5O3S 514.0
CAS 869344-01-4 Thiazolo[3,2-b][1,2,4]triazol-6-ol 2-Fluorophenyl; 3-chlorophenyl C22H21ClFN5OS 458.0

Key Observations :

  • Chlorine vs.
  • Hydroxyethyl vs. Aromatic Substituents : The 2-hydroxyethyl group on the piperazine ring may increase solubility compared to purely aromatic substituents (e.g., ethoxy or fluorophenyl groups), influencing bioavailability .

Pharmacological and Physicochemical Properties

Antifungal and Antimicrobial Potential

  • Triazolo-Thiadiazole Analogs : highlights triazolo-thiadiazoles with pyrazole moieties exhibiting antifungal activity via 14α-demethylase inhibition. The target compound’s dichlorophenyl group may enhance binding affinity to similar fungal enzyme targets .
  • Thiadiazine Derivatives : Compounds in (e.g., 15b, 15c) show antimicrobial activity, suggesting that the thiazolo-triazolol core in the target compound could share mechanistic pathways .

Enzymatic Interactions

  • Acetylcholinesterase (AChE) Inhibition : demonstrates that triazolo-thiadiazine derivatives with aryl groups exhibit AChE inhibitory activity. The target compound’s dichlorophenyl substitution may optimize steric and electronic interactions with AChE’s active site .

Physicochemical Properties

Property Target Compound CAS 869344-07-0 CAS 869344-01-4
Molecular Weight ~500–520 Da 514.0 458.0
Solubility Moderate (hydroxyethyl group) Low (methoxy/ethoxy groups) Low (fluorophenyl group)
LogP (Predicted) ~3.5–4.0 (high lipophilicity) ~3.8 ~3.2

Implications :

  • The hydroxyethyl group in the target compound may improve aqueous solubility, aiding in vitro testing and formulation .
  • Higher lipophilicity (LogP) due to dichlorophenyl groups could enhance blood-brain barrier penetration for CNS-targeted applications .

Structure-Activity Relationship (SAR) Insights

  • Aryl Substitutions: Dichlorophenyl groups (target compound) versus mono-chloro/fluoro substituents (CAS 869344-01-4) may increase steric bulk and electron-withdrawing effects, enhancing enzyme inhibition .
  • Heterocyclic Core : The thiazolo-triazolol system offers rigidity and planar geometry, facilitating π-π stacking with aromatic residues in enzyme active sites .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis typically involves multi-step pathways, including cyclization of thiazole-triazole cores and functionalization of the dichlorophenyl and piperazine moieties. Key steps include:

  • Coupling reactions : Use of piperazine derivatives and dichlorophenyl precursors under reflux in solvents like dimethylformamide (DMF) or chloroform .
  • Catalysts : Triethylamine or similar bases to facilitate nucleophilic substitutions .
  • Purification : Column chromatography or recrystallization in ethanol/methanol for high purity (>95%) . Critical parameters include temperature control (60–80°C) and anhydrous conditions to avoid hydrolysis of sensitive groups .

Q. Which characterization techniques are essential to confirm the compound’s structural integrity?

  • NMR spectroscopy : 1H/13C NMR to verify substituent positions and hydrogen bonding (e.g., hydroxyl group at C6) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., ~500 g/mol range) and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemistry of the piperazine-thiazole junction, if single crystals are obtainable .

Q. What are the key structural features influencing its biological activity?

The thiazolo[3,2-b][1,2,4]triazole core enables π-π stacking with biological targets, while the 3,4-dichlorophenyl group enhances lipophilicity for membrane penetration. The 2-hydroxyethylpiperazine moiety contributes to solubility and potential hydrogen bonding with enzymes or receptors .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across studies?

Contradictions may arise from assay variability (e.g., cell lines, incubation times) or impurities in synthesized batches. Strategies include:

  • Standardized assays : Use validated protocols (e.g., consistent ATP-based viability assays for anticancer activity) .
  • Structural analogs : Compare activity of derivatives to isolate pharmacophoric contributions (e.g., replacing dichlorophenyl with fluorophenyl) .
  • Computational validation : Molecular docking to predict binding affinity discrepancies (e.g., using PDB: 3LD6 for fungal CYP51 targets) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Prodrug design : Introduce phosphate or acetyl groups at the hydroxyl position for transient masking .
  • Nanoparticle encapsulation : Lipid-based carriers to improve pharmacokinetic profiles .

Q. How can computational methods guide the design of selective derivatives?

  • Molecular docking : Screen against off-target receptors (e.g., dopamine D2 vs. serotonin 5-HT2A) to prioritize modifications .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl vs. F) with antibacterial IC50 values .
  • MD simulations : Assess stability of piperazine conformers in target binding pockets .

Q. What are common side reactions during synthesis, and how are they mitigated?

  • Oxidation of thiazole : Occurs under acidic conditions; mitigated by inert atmospheres (N2/Ar) .
  • Piperazine dimerization : Minimized by slow addition of precursors and low temperatures (0–5°C) .
  • Byproduct formation : Monitor via TLC and optimize stoichiometry (e.g., 1.2:1 molar ratio of dichlorophenyl to triazole precursor) .

Methodological Considerations

Q. How to validate the compound’s mechanism of action in neurological targets?

  • Receptor binding assays : Radioligand displacement studies (e.g., [3H]spiperone for serotonin receptors) .
  • Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
  • Gene knockout models : CRISPR/Cas9-edited cell lines to confirm target specificity .

Q. What analytical approaches quantify stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–9 buffers and analyze via HPLC-UV for hydrolytic/oxidative degradation .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition >200°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.